An In-depth Technical Guide to 2-Fluoro-D-phenylalanine (CAS 97731-02-7)
An In-depth Technical Guide to 2-Fluoro-D-phenylalanine (CAS 97731-02-7)
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the properties, synthesis, analysis, and applications of 2-Fluoro-D-phenylalanine.
Introduction: The Strategic Advantage of Fluorination in Phenylalanine Analogs
2-Fluoro-D-phenylalanine is a non-proteinogenic amino acid derivative of D-phenylalanine where a hydrogen atom at the ortho-position of the phenyl ring is substituted with a fluorine atom.[1][2] This seemingly subtle modification imparts significant and strategically advantageous changes to the molecule's physicochemical properties, making it a valuable building block in medicinal chemistry and biochemical research.[3][4]
The introduction of fluorine, the most electronegative element, creates a strong carbon-fluorine bond and alters the electronic properties of the aromatic ring.[3][4] This can modulate key molecular attributes such as acidity, basicity, hydrophobicity, and conformational geometry.[3][4] In the context of drug development, incorporating 2-Fluoro-D-phenylalanine into peptide chains has been shown to enhance metabolic stability and bioavailability.[5][6] These improvements are critical for transforming peptide-based drug candidates into viable therapeutics, particularly in targeting neurological disorders and cancer.[5][6] This guide provides an in-depth exploration of the core data and methodologies associated with this versatile compound.
Core Physicochemical and Spectroscopic Data
Accurate characterization of 2-Fluoro-D-phenylalanine is fundamental for its effective application. The following tables summarize its key properties.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 97731-02-7 | [5] |
| Molecular Formula | C₉H₁₀FNO₂ | [5] |
| Molecular Weight | 183.18 g/mol | [2][5] |
| Appearance | Off-white powder | [5] |
| Melting Point | 180-200 °C | [5] |
| Purity | ≥ 99% (HPLC) | [5] |
| Synonyms | D-Phe(2-F)-OH, o-Fluoro-D-phenylalanine | [5] |
| Storage | Store at 0-8°C | [5] |
Table 2: Spectroscopic Data Overview
While specific spectral data for the pure D-enantiomer can be limited in public databases, the following represents typical data obtained for fluorinated phenylalanine analogs. The spectra for D- and L-enantiomers are identical in achiral solvents.
| Technique | Description |
| ¹H NMR | The proton NMR spectrum is used to confirm the presence of protons on the aliphatic chain and the aromatic ring, with splitting patterns influenced by the fluorine atom. |
| ¹³C NMR | The carbon NMR spectrum shows distinct signals for the carboxyl, alpha-carbon, beta-carbon, and aromatic carbons. The carbon directly bonded to fluorine exhibits a characteristic large coupling constant (¹JCF). |
| Mass Spectrometry | Provides the molecular weight of the compound. The molecular ion peak [M+H]⁺ is expected around m/z 184. |
| Infrared (IR) Spectroscopy | IR spectroscopy helps identify functional groups. Characteristic peaks include those for the amine (N-H), carboxylic acid (C=O, O-H), and C-F bonds. Cryogenic IR spectroscopy has been used to study the detailed conformational structures of fluorinated phenylalanines.[7] |
Synthesis of 2-Fluoro-D-phenylalanine: Pathways to a Chiral Building Block
The synthesis of enantiomerically pure fluorinated amino acids is a critical challenge. Both chemical and enzymatic methods have been developed to produce 2-Fluoro-D-phenylalanine.
Asymmetric Chemical Synthesis
One established route involves the asymmetric synthesis from precursor molecules, ensuring the correct stereochemistry. A common strategy is the Erlenmeyer azalactone synthesis, which can be adapted for fluorinated analogs.[3] This multi-step process involves the condensation of 2-fluorobenzaldehyde with an N-acylglycine, followed by reduction and chiral resolution or asymmetric hydrogenation to yield the desired enantiomer.[3]
Below is a generalized workflow for a potential asymmetric synthesis.
Enzymatic Synthesis and Resolution
Biocatalysis offers a highly specific and efficient alternative for producing chiral molecules. D-phenylalanines can be synthesized using engineered enzymes such as D-amino acid dehydrogenases or D-amino acid transaminases.[8] An alternative and widely applicable method is the dynamic kinetic resolution of a racemic mixture (e.g., 2-Fluoro-DL-phenylalanine).
Experimental Protocol: Enzymatic Deracemization
This protocol is a conceptual workflow based on established enzymatic methods for D-amino acid synthesis.[8]
-
Enzyme Selection and Preparation :
-
An engineered L-amino acid oxidase (LAAO) is selected for its specificity towards the L-enantiomer of 2-fluorophenylalanine.
-
The enzyme is expressed and purified to ensure high activity and purity. The rationale for using an L-amino acid oxidase is its ability to selectively degrade the unwanted L-enantiomer.
-
-
Reaction Setup :
-
Prepare a buffered solution (e.g., phosphate buffer, pH 7.5).
-
Dissolve the starting material, 2-Fluoro-DL-phenylalanine, in the buffer.
-
Add the purified LAAO to the solution.
-
Introduce a chemical reductant (e.g., NH₃:BH₃). The reductant is crucial for converting the intermediate imino acid back to the racemic amino acid, allowing for a theoretical yield of 100% of the D-enantiomer.
-
-
Reaction Conditions :
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) with a chiral column to track the depletion of the L-enantiomer and the accumulation of the D-enantiomer.
-
-
Work-up and Purification :
-
Once the reaction reaches completion (quantitative conversion to the D-enantiomer), terminate the reaction by denaturing the enzyme (e.g., by heat or pH change).
-
Remove the denatured protein by centrifugation.
-
Purify the 2-Fluoro-D-phenylalanine from the supernatant using ion-exchange chromatography.
-
Verify the final product's purity and enantiomeric excess by chiral HPLC and confirm its identity using NMR and Mass Spectrometry.
-
Applications in Drug Discovery and Protein Engineering
The unique properties of 2-Fluoro-D-phenylalanine make it a powerful tool for enhancing the therapeutic potential of peptides and for studying protein structure and function.
Enhancing Peptide Therapeutics
The primary application lies in peptide synthesis.[5][6] The substitution of a standard phenylalanine residue with its 2-fluoro analog can confer several benefits:
-
Increased Proteolytic Stability : The C-F bond is exceptionally stable, and its presence can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in vivo.[3]
-
Modulated Bioavailability : Fluorine's high electronegativity can alter the pKa of nearby functional groups and influence the peptide's overall lipophilicity, which can be fine-tuned to improve membrane permeability and absorption.[3][4]
-
Conformational Control : The fluorine atom can influence the conformational preferences of the peptide backbone, potentially locking it into a more bioactive conformation.[9]
Probing Protein Structure and Function
In protein engineering and biochemical research, 2-Fluoro-D-phenylalanine serves as a valuable probe.[5] The fluorine atom can be used as a sensitive reporter for ¹⁹F NMR studies to investigate protein folding, dynamics, and ligand binding without significantly perturbing the overall protein structure.[3] This allows researchers to gain insights into enzyme mechanisms and protein-protein interactions.[10]
Conclusion
2-Fluoro-D-phenylalanine is more than just a modified amino acid; it is a strategic tool for overcoming long-standing challenges in drug development and biochemical research. Its ability to enhance the stability and bioavailability of peptide-based therapeutics provides a clear path toward more effective drugs.[5][6] Furthermore, its utility as a spectroscopic probe offers a nuanced view of protein behavior.[3] A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, is essential for any scientist looking to leverage the power of fluorination in their research.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). D-2-Fluorophenylalanine: A Key Amino Acid Derivative for Peptide Synthesis and Pharmaceutical Research. Retrieved February 9, 2026, from [Link]
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Al-Masoudi, N. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 919-952. [Link]
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Tóth, G., et al. (2021). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis, 11(15), 9457-9486. [Link]
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MySkinRecipes. (n.d.). 2-Fluoro-DL-phenylalanine. Retrieved February 9, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9465, 2-Fluorophenylalanine. Retrieved February 9, 2026, from [Link]
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Davis, L., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Communications Biology, 6(1), 1-13. [Link]
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Davies, S. G., et al. (2015). Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines. Organic Letters, 17(18), 4534-4537. [Link]
- Domagała, E. (n.d.). Enzymatic synthesis of fluorinated L-phenylalanine marked with hydrogen isotopes.
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Warnke, S., et al. (2023). Cryogenic infrared spectroscopy reveals remarkably short NH+⋯F hydrogen bonds in fluorinated phenylalanines. Physical Chemistry Chemical Physics, 25(34), 22963-22971. [Link]
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Warnke, S., et al. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers. Refubium - Freie Universität Berlin. [Link]
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Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). (2022). The Journal of Physical Chemistry B, 126(46), 9464-9477. [Link]
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